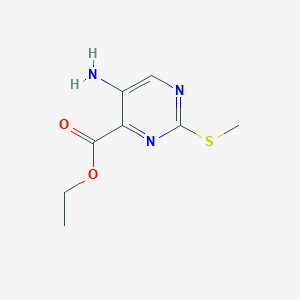

Ethyl 5-amino-2-(methylthio)pyrimidine-4-carboxylate

Description

Ethyl 5-amino-2-(methylthio)pyrimidine-4-carboxylate is a heterocyclic compound featuring a pyrimidine core substituted with an amino group (-NH2) at position 5, a methylthio (-SMe) group at position 2, and an ethyl ester (-COOEt) at position 4.

Properties

IUPAC Name |

ethyl 5-amino-2-methylsulfanylpyrimidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2S/c1-3-13-7(12)6-5(9)4-10-8(11-6)14-2/h4H,3,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJQXPYYKRKBUOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NC=C1N)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

A common precursor is ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate, which can be converted to the target compound by nucleophilic substitution of the chlorine atom with an amino group.

Synthetic Route Example

| Step | Reaction Description | Conditions | Notes | |

|---|---|---|---|---|

| 1 | Synthesis of ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate | Cyclocondensation of appropriate β-keto esters and thiourea derivatives, followed by chlorination at the 5-position | Solvent: ethanol or DMF; Catalyst: AlCl3 or similar; Temperature: reflux or controlled heating | Chlorination is regioselective; solvent polarity affects yield |

| 2 | Amination of ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate to ethyl 5-amino-2-(methylthio)pyrimidine-4-carboxylate | Reaction with ammonia or ammonium salts in polar aprotic solvents (e.g., DMF) | Temperature: room temperature to 80°C; Time: 2–6 hours | Nucleophilic substitution replaces chlorine with amino group |

| 3 | Purification | Recrystallization or column chromatography | Solvents: ethyl acetate/hexane mixtures | Ensures high purity for research or industrial use |

Alternative Approaches

- Direct synthesis from 2-methylthio-4,6-dichloropyrimidine by selective amination and esterification.

- Radical-mediated synthesis of pyrimidine esters followed by substitution reactions to introduce methylthio and amino groups.

- Solvent Choice: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for nucleophilic substitution due to better solubility of reactants and enhanced reaction rates.

- Temperature: Moderate heating (50–80°C) improves reaction kinetics without promoting side reactions.

- Catalysts and Bases: Use of bases like potassium carbonate (K2CO3) or triethylamine can facilitate substitution reactions.

- Reaction Time: Typically ranges from 2 to 6 hours, monitored by thin-layer chromatography (TLC) or HPLC.

- Continuous flow reactors are employed to improve reaction control, yield, and safety.

- Automated systems enable precise temperature and reagent dosing.

- Purification is often achieved by recrystallization and chromatographic techniques to meet purity standards.

- Waste minimization and solvent recycling are integrated into process design.

- Nuclear Magnetic Resonance (NMR): Confirms substitution pattern on the pyrimidine ring.

- Mass Spectrometry (MS): Verifies molecular weight and purity.

- High-Performance Liquid Chromatography (HPLC): Assesses purity and monitors reaction progress.

- Elemental Analysis: Confirms compound composition.

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution of 5-chloro derivative | Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate | Ammonia or ammonium salts | DMF, 50–80°C, 2–6 h | 70–85 | Most common and efficient method |

| Direct amination of dichloropyrimidine | 2-methylthio-4,6-dichloropyrimidine | Methylamine, esterification reagents | Reflux in methanol or ethanol | 60–75 | Multi-step, requires careful control |

| Radical-mediated synthesis | 5-bromopyrimidine derivatives | Radical initiators, acetic acid | Biphasic toluene-water system | ~48 | Alternative with fewer steps but moderate yield |

- The methylthio group increases lipophilicity, influencing solubility and reactivity, favoring polar aprotic solvents for substitution reactions.

- Amination at the 5-position proceeds regioselectively, with minimal polysubstitution under optimized conditions.

- Industrial processes emphasize continuous flow and automation to enhance reproducibility and scale.

- Purification methods are critical to remove side products and unreacted starting materials, ensuring compound suitability for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-2-(methylthio)pyrimidine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder.

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Tin(II) chloride, iron powder.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amino derivatives.

Substitution: Alkylated or acylated products.

Scientific Research Applications

Pharmaceutical Development

Ethyl 5-amino-2-(methylthio)pyrimidine-4-carboxylate serves as a crucial intermediate in synthesizing various pharmaceuticals, particularly those targeting viral infections and cancer. Pyrimidines, including this compound, are integral to the development of several marketed drugs due to their diverse biological activities.

Case Study: Anticancer Agents

Research has indicated that derivatives of this compound exhibit potent anticancer properties. For instance, compounds derived from this structure have been evaluated for their ability to inhibit specific kinases involved in tumor growth, demonstrating significant antiproliferative activity against cancer cell lines .

Agricultural Chemistry

In agricultural applications, this compound is utilized in formulating agrochemicals that enhance the efficacy of pesticides and herbicides. This compound contributes to improved crop yields by acting as a bioactive agent that promotes plant health and resistance to pests.

Example: Pesticide Formulations

Studies have shown that incorporating this pyrimidine derivative into pesticide formulations can significantly increase their effectiveness against common agricultural pests, thereby reducing the need for higher chemical concentrations and minimizing environmental impact .

Biochemical Research

The compound is also employed in biochemical research, particularly in studies related to enzyme inhibition and metabolic pathways. Its unique structure allows researchers to explore its interactions with various biological targets, providing insights into complex biochemical processes.

Research Findings: Enzyme Inhibition

Investigations into the inhibitory effects of this compound on specific enzymes have revealed its potential as a lead compound for developing new therapeutic agents. For example, it has been shown to inhibit enzymes involved in metabolic pathways linked to cancer progression .

Material Science

In material science, this compound is being explored for its potential in creating novel materials with enhanced properties. Researchers are investigating its application in developing polymers that exhibit improved mechanical strength and thermal stability.

Application: Polymer Development

This compound has been studied for its role in synthesizing polymeric materials that can be used in various industrial applications, including coatings and composites .

Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical Development | Intermediate for antiviral and anticancer agents | Potent anticancer properties demonstrated through kinase inhibition studies |

| Agricultural Chemistry | Used in pesticide formulations to enhance efficacy | Increased effectiveness against agricultural pests |

| Biochemical Research | Investigated for enzyme inhibition and metabolic pathway studies | Potential lead compound for new therapeutic agents |

| Material Science | Explored for developing novel materials with enhanced properties | Applications in coatings and composites due to improved mechanical properties |

Mechanism of Action

The mechanism of action of ethyl 5-amino-2-(methylthio)pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its neuroprotective effects are believed to be mediated through the inhibition of endoplasmic reticulum stress and apoptosis pathways. Additionally, it may inhibit the NF-kB inflammatory pathway, thereby reducing inflammation .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | logP (Predicted) | Key Applications |

|---|---|---|---|---|---|

| Ethyl 5-amino-2-(methylthio)pyrimidine-4-carboxylate | 5-NH2, 2-SMe, 4-COOEt | C8H11N3O2S | 213.25 | 0.8 | Pharmaceutical intermediates |

| Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate | 4-NH2, 2-SMe, 5-COOEt | C8H11N3O2S | 213.25 | 0.8 | Enzyme inhibitors |

| Ethyl 4-amino-2-(ethylthio)-5-pyrimidinecarboxylate | 4-NH2, 2-SEt, 5-COOEt | C9H13N3O2S | 227.28 | 1.2 | Antiviral agents |

| Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate | 5-Br, 2-SMe, 4-COOEt | C8H9BrN2O2S | 277.14 | 1.5 | Cross-coupling reactions |

Biological Activity

Ethyl 5-amino-2-(methylthio)pyrimidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has a pyrimidine core structure, characterized by the presence of an amino group and a methylthio substituent. This unique structure contributes to its biological activity by facilitating interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as an enzyme inhibitor or a ligand in protein-ligand interactions, influencing cellular pathways involved in inflammation, cancer proliferation, and microbial resistance .

Key Mechanisms:

- Enzyme Inhibition: The compound can inhibit key enzymes by binding to their active sites, thereby modulating their activity. For instance, it has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are critical in inflammatory responses.

- Receptor Modulation: It may also interact with receptors involved in various signaling pathways, potentially leading to anti-inflammatory and anticancer effects.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity. For example, compounds derived from this structure have demonstrated potent cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and others. The IC50 values for these compounds often fall within the nanomolar range, indicating strong efficacy .

Antimicrobial and Antiviral Effects

The compound has also been investigated for its antimicrobial and antiviral properties. Studies suggest that it can inhibit the growth of several bacterial strains and viruses, making it a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

In vitro studies have shown that this compound can significantly suppress COX-2 activity, which is crucial for the production of pro-inflammatory mediators. The IC50 values for COX-2 inhibition are comparable to established anti-inflammatory drugs like celecoxib .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Anticancer Activity Study :

- Anti-inflammatory Effects :

- Antimicrobial Activity :

Summary of Biological Activities

| Activity Type | Observed Effects | IC50 Values |

|---|---|---|

| Anticancer | Cytotoxicity in MCF-7 cells | ~9.1 nM |

| Anti-inflammatory | COX-2 inhibition | 0.04 μmol |

| Antimicrobial | Broad-spectrum activity | Variable by strain |

Q & A

Q. What are the common synthetic routes for Ethyl 5-amino-2-(methylthio)pyrimidine-4-carboxylate, and how are they optimized?

The compound is typically synthesized via cyclocondensation or Biginelli-like reactions. For example, analogous pyrimidine derivatives are prepared using one-pot Biginelli reactions involving aldehydes, thioureas, and β-keto esters under acidic conditions . Optimization involves adjusting stoichiometry (e.g., 1:1:1 molar ratio of aldehyde, thiourea, and ethyl acetoacetate) and reaction time (6–12 hours at 80–100°C). Catalysts like HCl or p-TsOH improve yields (up to 75–85%) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Key techniques include:

- NMR : NMR detects amino (δ 5.2–5.5 ppm) and methylthio (δ 2.5–2.7 ppm) protons. NMR confirms the carboxylate carbonyl at δ 165–170 ppm .

- X-ray crystallography : Resolves structural ambiguities, such as disorder in the methylthio group (observed in similar compounds with R factors < 0.06) .

- IR : Stretching bands for NH (3350–3450 cm) and C=O (1700–1720 cm) .

Q. What are the primary research applications of this compound?

It serves as a precursor for bioactive heterocycles, particularly protein kinase inhibitors. The 5-amino and methylthio groups enable regioselective functionalization for drug discovery . For instance, it is used to synthesize pyrimido-pyrimidines with IC values < 100 nM against kinases like EGFR .

Advanced Research Questions

Q. How can reaction conditions influence regioselectivity during functionalization of the pyrimidine ring?

Regioselectivity is controlled by steric and electronic factors. Electrophilic substitution favors the 4-position due to electron-donating amino groups, while nucleophilic agents target the 2-(methylthio) group. For example:

Q. How do researchers resolve contradictions in crystallographic data for related pyrimidine derivatives?

Discrepancies in bond angles or disorder (e.g., methylthio group orientation) are addressed via:

- High-resolution data collection : Using synchrotron radiation (λ = 0.7–1.0 Å) improves accuracy .

- DFT calculations : Compare experimental and computed geometries (mean deviation < 0.01 Å for bond lengths) .

- Twinned refinement : For crystals with >2 domains, SHELXL twin refinement reduces R to <0.05 .

Q. What strategies mitigate low yields in multi-step syntheses involving this compound?

- Protection-deprotection : Temporarily protect the 5-amino group with Boc (-butoxycarbonyl) to prevent side reactions during C4 carboxylate activation .

- Flow chemistry : Continuous processing reduces intermediate degradation (yield improvement: 15–20%) .

- Microwave-assisted steps : Accelerate cyclization (e.g., 30 minutes vs. 6 hours under conventional heating) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.